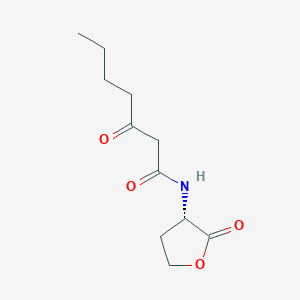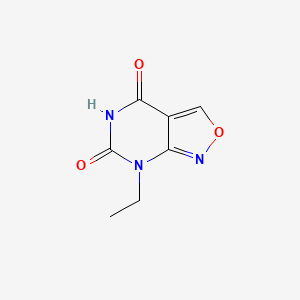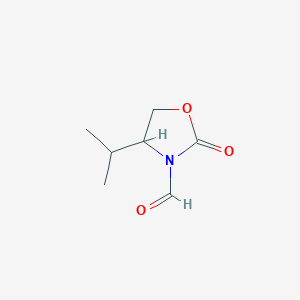
2-Oxo-4-(propan-2-yl)-1,3-oxazolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-Isopropyl-2-oxooxazolidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the multicomponent reactions of 1,2-amino alcohols . These reactions can be categorized into three main strategies:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This approach involves the use of alkenylvinylstannane, ethyl (Z)-2-iodo-4-oxobutenoate, and (–)-7-isopropyl-cis-aminoindanol in the presence of a palladium (0) catalyst.
Chemical Reactions Analysis
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the aldehyde group into a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-oxooxazolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxazolidine ring can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby altering their function and activity.
Comparison with Similar Compounds
4-Isopropyl-2-oxooxazolidine-3-carbaldehyde can be compared with other oxazolidine derivatives, such as:
Mono- and polycyclic oxazolidines: These compounds have similar structural features but differ in the number of rings and their substitution patterns.
Spirooxazolidines: These compounds contain a spiro linkage, which imparts unique chemical properties.
Oxazolidinones: These compounds have a carbonyl group adjacent to the nitrogen atom in the oxazolidine ring, which significantly alters their reactivity and biological activity.
Properties
CAS No. |
763141-39-5 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c1-5(2)6-3-11-7(10)8(6)4-9/h4-6H,3H2,1-2H3 |
InChI Key |
HHXJKPZZPJYCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=O)N1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


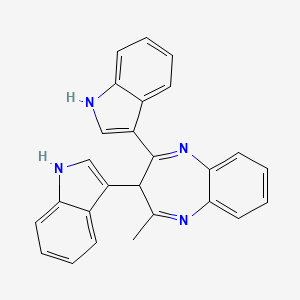
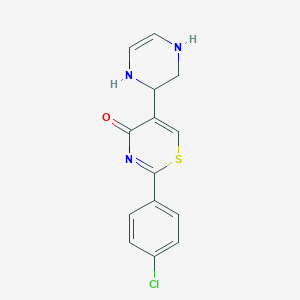
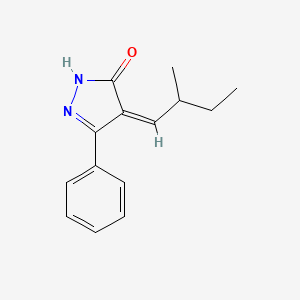
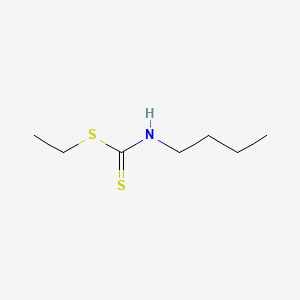
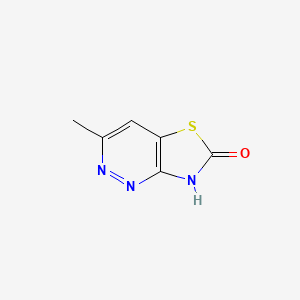
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)
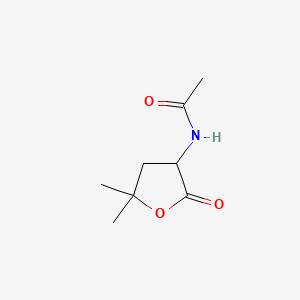
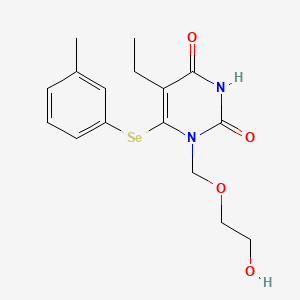
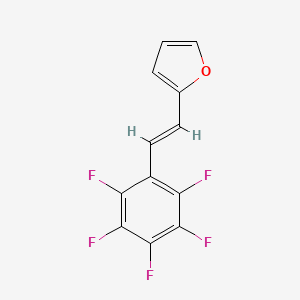

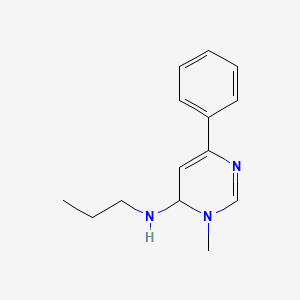
![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)
